Cas no 1191048-24-4 (1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)-)

1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)- is a fluorinated biphenyl derivative characterized by its unique substitution pattern, incorporating both nitro and trifluoromethoxy functional groups. This compound is of interest in synthetic and medicinal chemistry due to its potential as an intermediate in the development of pharmaceuticals, agrochemicals, or advanced materials. The presence of electron-withdrawing groups (fluoro, nitro, and trifluoromethoxy) enhances its reactivity in electrophilic and nucleophilic substitution reactions, making it a versatile building block. Its structural features may also contribute to improved stability and bioavailability in drug design applications. The compound's precise properties depend on its purity and synthetic route, necessitating careful handling and storage under inert conditions.
1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)- structure
1191048-24-4 structure
商品名:1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)-
CAS番号:1191048-24-4
MF:C13H7F4NO3
メガワット:301.193197488785
CID:4994477

1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)- 化学的及び物理的性質

名前と識別子

    • 1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)-
    • 3-Fluoro-4-nitro-4'-(trifluoromethoxy)biphenyl
    • 2-fluoro-1-nitro-4-[4-(trifluoromethoxy)phenyl]benzene
    • インチ: 1S/C13H7F4NO3/c14-11-7-9(3-6-12(11)18(19)20)8-1-4-10(5-2-8)21-13(15,16)17/h1-7H
    • InChIKey: JHZDNGLCLMGLEK-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=CC(=C1)C1C=CC(=CC=1)OC(F)(F)F)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 363
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 55

1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011007029-1g
3-Fluoro-4-nitro-4'-(trifluoromethoxy)biphenyl
1191048-24-4 97%
1g
$1460.20 2023-09-04
Alichem
A011007029-250mg
3-Fluoro-4-nitro-4'-(trifluoromethoxy)biphenyl
1191048-24-4 97%
250mg
$494.40 2023-09-04
Alichem
A011007029-500mg
3-Fluoro-4-nitro-4'-(trifluoromethoxy)biphenyl
1191048-24-4 97%
500mg
$815.00 2023-09-04

1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)- 関連文献

1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)-に関する追加情報

Compound CAS No. 1191048-24-4: 1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)

The compound CAS No. 1191048-24-4, also known as 1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy), is a highly specialized organic compound with a unique structure and functional groups. This compound belongs to the class of biphenyl derivatives, which are widely studied in various fields of chemistry due to their versatile properties and potential applications in materials science, pharmacology, and electronics.

The molecular structure of 1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy) consists of two phenyl rings connected by a single bond (biphenyl system). The substituents on the rings include a fluorine atom at position 3 on the first ring and a nitro group at position 4 on the same ring. On the second phenyl ring (the ' ring), there is a trifluoromethoxy group (-OCF₃) at position 4'. This combination of substituents imparts distinct electronic and steric properties to the molecule, making it a valuable compound for various chemical reactions and applications.

Recent studies have highlighted the importance of biphenyl derivatives in the development of advanced materials. For instance, researchers have explored the use of fluorinated biphenyl compounds in the synthesis of high-performance polymers and liquid crystals. The presence of electron-withdrawing groups such as nitro (-NO₂) and trifluoromethoxy (-OCF₃) in this compound enhances its ability to participate in π-interactions and hydrogen bonding, which are critical for forming stable polymer networks.

In the field of pharmacology, biphenyl derivatives have shown promise as potential drug candidates. The 3-fluoro substitution on the first phenyl ring contributes to the compound's lipophilicity, which is an essential property for drug molecules to cross biological membranes. Additionally, the nitro group at position 4 can act as an electron-withdrawing group, influencing the compound's reactivity and bioavailability.

The trifluoromethoxy group (-OCF₃) on the second phenyl ring is particularly interesting due to its strong electron-withdrawing nature and high stability. This group has been extensively studied in medicinal chemistry for its ability to modulate drug metabolism and improve pharmacokinetic profiles. Recent research has demonstrated that compounds with trifluoromethoxy substituents exhibit enhanced resistance to enzymatic degradation in biological systems.

From a synthetic perspective, the preparation of CAS No. 1191048-24-4 involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the bromination of biphenyl derivatives followed by nucleophilic substitution or coupling reactions to introduce the desired substituents. The introduction of the trifluoromethoxy group often involves advanced techniques such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

The electronic properties of CAS No. 1191048-24-4 make it a candidate for applications in optoelectronic devices. The biphenyl system provides a rigid π-conjugated framework that can be tuned by substituent effects to achieve desired electronic transitions. Recent studies have explored the use of such compounds in organic light-emitting diodes (OLEDs) and solar cells, where their ability to facilitate charge transport is highly valued.

In conclusion, CAS No. 1191048-24-4: 1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy) is a multifaceted compound with significant potential in various chemical domains. Its unique combination of functional groups offers opportunities for innovation in materials science, pharmacology, and electronics. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in both academic and industrial settings.

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